3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
CAS No.: 2034267-24-6
Cat. No.: VC7597663
Molecular Formula: C20H21FN4O2
Molecular Weight: 368.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034267-24-6 |
|---|---|
| Molecular Formula | C20H21FN4O2 |
| Molecular Weight | 368.412 |
| IUPAC Name | 3-(4-fluorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H21FN4O2/c1-14(2)19(13-25-22-10-11-23-25)24-20(26)15-4-3-5-18(12-15)27-17-8-6-16(21)7-9-17/h3-12,14,19H,13H2,1-2H3,(H,24,26) |
| Standard InChI Key | VDGHSKCSLARDFX-UHFFFAOYSA-N |
| SMILES | CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Introduction
Overview of the Compound
Chemical Name:
3-(4-Fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
This compound is a benzamide derivative featuring:
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A 4-fluorophenoxy group attached to a benzene ring.
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A 1,2,3-triazole moiety linked to a butan-2-yl chain.
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A secondary amide functional group (-CONH-) connecting the two major fragments.
Potential Applications
Compounds with similar structures are often investigated for their biological activities due to their diverse pharmacological properties. Potential applications include:
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Anticancer Agents: Benzamide derivatives are known for their ability to inhibit enzymes like histone deacetylases (HDACs), which are targets in cancer therapy.
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Antimicrobial Activity: Triazole-containing compounds frequently exhibit antifungal and antibacterial properties.
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Drug Development: The fluorophenoxy group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery.
Synthesis Pathway
The synthesis of such a compound typically involves:
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Formation of the Triazole Ring: Using azide-alkyne cycloaddition (click chemistry), a highly efficient method.
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Amide Bond Formation: Coupling the benzoyl chloride derivative with the appropriate amine.
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Fluorophenoxy Substitution: Introducing the fluorine atom via nucleophilic aromatic substitution or using pre-fluorinated reagents.
Analytical Characterization
To confirm the structure and purity of this compound, the following methods would be employed:
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NMR Spectroscopy:
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Proton (H NMR) and Carbon (C NMR) spectra to identify chemical shifts corresponding to aromatic and aliphatic protons.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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For functional group identification, such as amide bonds and aromatic rings.
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High-Performance Liquid Chromatography (HPLC):
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To assess purity.
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Biological Evaluation
If intended for pharmacological use, the compound would undergo:
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In Vitro Testing:
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Screening against cancer cell lines or microbial strains to evaluate efficacy.
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Molecular Docking Studies:
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To predict binding affinity with biological targets like enzymes or receptors.
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Toxicity Studies:
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Assessing cytotoxicity in normal cells to ensure safety.
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